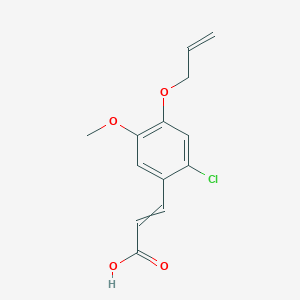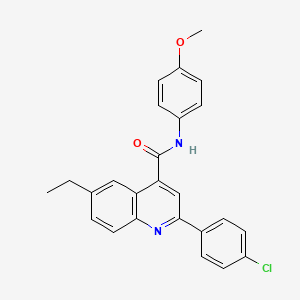
2-(4-chlorophenyl)-6-ethyl-N-(4-methoxyphenyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-6-ethyl-N-(4-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-6-ethyl-N-(4-methoxyphenyl)quinoline-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline, ethyl acetoacetate, and 4-methoxyaniline.
Formation of Quinoline Core: The quinoline core is formed through a Friedländer synthesis, which involves the condensation of 4-chloroaniline with ethyl acetoacetate in the presence of a catalyst such as acetic acid.
Substitution Reaction: The resulting intermediate undergoes a nucleophilic substitution reaction with 4-methoxyaniline to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as microwave irradiation and ultrasound-assisted synthesis can be employed to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-chlorophenyl)-6-ethyl-N-(4-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-6-ethyl-N-(4-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications:
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-6-ethyl-N-(4-methoxyphenyl)quinoline-4-carboxamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as tyrosine kinases and DNA topoisomerases.
Pathways Involved: It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.
Vergleich Mit ähnlichen Verbindungen
2-(4-methoxyphenyl)quinoline-4-carbohydrazide: Similar structure but different functional groups, leading to variations in biological activity.
2-(4-chlorophenyl)quinoline-4-carboxamide: Lacks the ethyl and methoxy substituents, resulting in different pharmacological properties.
Uniqueness: 2-(4-chlorophenyl)-6-ethyl-N-(4-methoxyphenyl)quinoline-4-carboxamide is unique due to its specific combination of substituents, which confer distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C25H21ClN2O2 |
|---|---|
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-6-ethyl-N-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21ClN2O2/c1-3-16-4-13-23-21(14-16)22(15-24(28-23)17-5-7-18(26)8-6-17)25(29)27-19-9-11-20(30-2)12-10-19/h4-15H,3H2,1-2H3,(H,27,29) |
InChI-Schlüssel |
RLEIXULELNJISK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


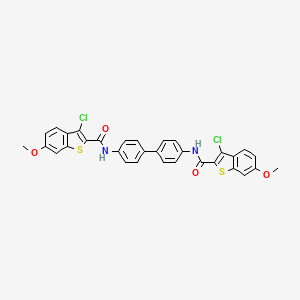
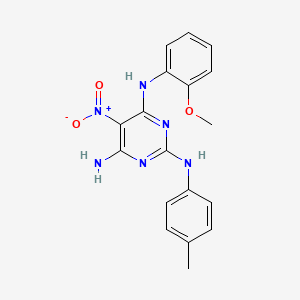
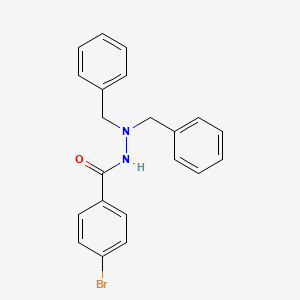
![4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium](/img/structure/B12459791.png)
![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12459800.png)
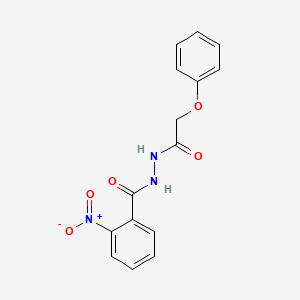
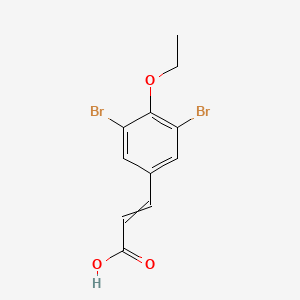

![N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide](/img/structure/B12459848.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12459852.png)
![N-[(E)-(2-nitrophenyl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B12459861.png)
![2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide](/img/structure/B12459864.png)
![N,N-diethyl-4-(4-{[4-(methylcarbamoyl)phenyl]amino}phthalazin-1-yl)benzamide](/img/structure/B12459871.png)
